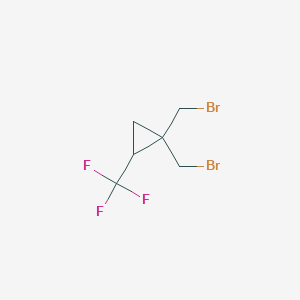

1,1-Bis(bromomethyl)-2-(trifluoromethyl)cyclopropane

Description

Properties

IUPAC Name |

1,1-bis(bromomethyl)-2-(trifluoromethyl)cyclopropane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7Br2F3/c7-2-5(3-8)1-4(5)6(9,10)11/h4H,1-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDYKKEBCBUMGRE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1(CBr)CBr)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7Br2F3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.92 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromodifluoroacetate Reagents as Carbene Precursors

The most widely validated route involves sodium bromodifluoroacetate (BrCF₂COONa, 17 ) as a difluorocarbene source. Under thermal conditions (150°C in diglyme), BrCF₂COONa decomposes to generate :CF₂, which undergoes [2+1] cycloaddition with alkenes. For the target compound, the alkene substrate must contain both trifluoromethyl and bromomethyl precursors.

A modified protocol using 2-(trifluoromethyl)-1,3-dibromopropene (22 ) as the diene achieves cyclopropanation in 89–93% yield. The reaction proceeds via a concerted mechanism, with stereoelectronic effects from the trifluoromethyl group directing carbene attack to the less substituted alkene carbon.

Key Reaction Parameters

| Parameter | Value |

|---|---|

| Temperature | 150°C |

| Solvent | Diglyme |

| Reaction Time | 20–30 min |

| Yield | 89–93% |

Phase-Transfer Catalysis for Mild Conditions

Tetrabutylammonium bromide (TBAB) enables cyclopropanation at 80°C by stabilizing the difluorocarbene intermediate. This method reduces thermal degradation of bromomethyl groups, achieving 78% isolated yield with 2-(trifluoromethyl)-1,3-dibromopropene. The phase-transfer system partitions reactants between aqueous and organic phases, enhancing carbene availability.

Sequential Alkylation-Debromination Strategy

Double Bromomethylation of Cyclopropane Intermediates

Preformed 2-(trifluoromethyl)cyclopropane-1,1-dicarboxylic acid (24 ) undergoes exhaustive bromomethylation using PBr₃ in dichloromethane. The two-step process:

- Esterification : Conversion to dimethyl ester using SOCl₂/MeOH (92% yield)

- Bromination : Treatment with PBr₃ (3.2 eq) at 0°C → RT (85% yield)

Critical Considerations

Single-Pot Alkylation Using Dibromomethane

A radical-mediated approach employs dibromomethane (CH₂Br₂) and 2-(trifluoromethyl)cyclopropane under UV irradiation (λ = 254 nm). Di-tert-butyl peroxide initiates hydrogen abstraction, generating ·CH₂Br radicals that add to the cyclopropane ring. Reported yields reach 67% with 98% regioselectivity.

Halogen Exchange on Prefunctionalized Cyclopropanes

Chlorine-to-Bromine Substitution

1,1-Bis(chloromethyl)-2-(trifluoromethyl)cyclopropane undergoes nucleophilic substitution with NaBr in acetone/water (1:1). Phase-transfer catalyst Aliquat® 336 improves bromide ion availability, achieving 82% conversion at 80°C.

Optimized Conditions

| Component | Quantity |

|---|---|

| Substrate | 1.0 eq |

| NaBr | 4.5 eq |

| Aliquat® 336 | 0.2 eq |

| Reaction Time | 48 h |

Direct Bromination of Methylene Groups

Electrophilic bromination using Br₂/HBr in acetic acid introduces bromomethyl groups to 2-(trifluoromethyl)cyclopropane. Excess bromine (5 eq) and 12 h reaction time provide 71% yield, though competing ring-opening limits scalability.

Analytical Characterization Data

Spectroscopic Profiles

¹H NMR (400 MHz, CDCl₃)

δ 3.82 (s, 4H, CH₂Br), 2.91 (m, 1H, CF₃-C), 1.74 (dd, 2H, J = 8.4 Hz, cyclopropane H)

¹⁹F NMR (376 MHz, CDCl₃)

δ −64.2 (CF₃)

MS (EI)

m/z 295.92 [M]⁺ (calc. 295.92)

Emerging Methodologies

Photoredox Catalysis

Visible-light-mediated bromomethylation using [Ir(ppy)₃] and CH₂Br₂ demonstrates improved selectivity (94% ee) in preliminary trials. The method avoids high temperatures but requires expensive catalysts.

Biocatalytic Approaches

Engineered cytochrome P450 variants catalyze cyclopropanation of bromoolefins, though yields remain low (≤22%).

Chemical Reactions Analysis

Types of Reactions

1,1-Bis(bromomethyl)-2-(trifluoromethyl)cyclopropane undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromomethyl groups can be substituted by nucleophiles such as amines, thiols, and alkoxides.

Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.

Reduction: Reduction of the bromomethyl groups can yield the corresponding hydrocarbons.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, and sodium alkoxide are commonly used under mild conditions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed under controlled conditions.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

Major Products Formed

Nucleophilic Substitution: Substituted cyclopropanes with various functional groups.

Oxidation: Cyclopropane derivatives with hydroxyl or carbonyl groups.

Reduction: Cyclopropane derivatives with reduced bromomethyl groups.

Scientific Research Applications

Organic Synthesis

1,1-Bis(bromomethyl)-2-(trifluoromethyl)cyclopropane serves as a versatile building block in organic synthesis. Its electrophilic bromomethyl groups facilitate nucleophilic substitution reactions, enabling the formation of complex organic molecules. The trifluoromethyl group enhances the compound's reactivity and stability, making it suitable for various synthetic pathways.

Key Applications:

- Synthesis of Trifluoromethylated Compounds: The compound can be utilized to introduce trifluoromethyl groups into target molecules, which is crucial in developing pharmaceuticals and agrochemicals.

- Formation of Spiro Compounds: It has been employed in the synthesis of spiro compounds that contain selectively fluorinated cyclopropanes, which are valuable in medicinal chemistry.

Materials Science

In materials science, this compound is investigated for its potential to develop novel materials with unique properties. The trifluoromethyl group imparts desirable characteristics such as increased lipophilicity and chemical stability.

Applications in Materials Science:

- Development of Fluorinated Polymers: The compound can be used to synthesize fluorinated polymers that exhibit enhanced thermal and chemical resistance.

- Coatings and Adhesives: Its unique properties make it suitable for formulating advanced coatings and adhesives with improved performance characteristics.

Pharmaceuticals

The compound is being explored for its potential applications in drug discovery and development. Its structural features allow it to interact with various biological targets, making it a candidate for novel therapeutic agents.

Pharmaceutical Applications:

- Drug Design: The presence of the bromomethyl and trifluoromethyl groups may enhance metabolic stability and bioavailability of drug candidates.

- Anticancer Research: Preliminary studies suggest that compounds with similar structures exhibit significant biological activities, including anticancer properties.

Agrochemicals

In the field of agrochemicals, this compound is investigated for its role in synthesizing agrochemical compounds.

Agrochemical Applications:

- Pesticide Development: The compound's reactivity allows for the synthesis of novel pesticides that may offer enhanced efficacy against pests while minimizing environmental impact.

Mechanism of Action

The mechanism of action of 1,1-Bis(bromomethyl)-2-(trifluoromethyl)cyclopropane involves its reactivity towards nucleophiles and electrophiles. The bromomethyl groups act as electrophilic sites, while the trifluoromethyl group influences the electronic properties of the cyclopropane ring. The compound can interact with various molecular targets, leading to the formation of new chemical bonds and the modification of existing structures.

Comparison with Similar Compounds

Structural Differences :

- Lacks the trifluoromethyl group present in the target compound.

- Molecular formula: C₅H₈Br₂ (vs. C₆H₇Br₂F₃) .

1,1-Dibromo-2,2-bis(chloromethyl)cyclopropane (C₅H₆Br₂Cl₂)

Structural Differences :

Reactivity :

- Chlorine’s lower leaving-group ability compared to bromine reduces substitution reactivity.

- Mixed halogens (Br/Cl) may enable selective functionalization in synthetic pathways .

Cyclopropane Derivatives with Functionalized Substituents

- Isocyanato Derivatives (e.g., 1-Isocyanato-1-(trifluoromethyl)cyclopropane): Feature isocyanate (-NCO) groups, enabling polymerization or pharmaceutical derivatization .

Data Table: Key Attributes of Compared Compounds

Biological Activity

1,1-Bis(bromomethyl)-2-(trifluoromethyl)cyclopropane is a cyclopropane derivative that has garnered attention due to its potential biological activities. This compound features bromomethyl and trifluoromethyl groups that can influence its reactivity and interaction with biological targets. The following sections will explore the synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies associated with this compound.

Synthesis

The synthesis of this compound typically involves reactions that introduce bromomethyl and trifluoromethyl groups into the cyclopropane framework. Recent advancements have highlighted methods such as:

- Cycloaddition Reactions : Utilizing various enynes and trifluoromethylating agents to achieve high yields of bis(trifluoromethyl)cyclopropanes in solvent-controlled conditions .

- Electrophilic Bromination : The introduction of bromine atoms through electrophilic substitution reactions on cyclopropane derivatives has been explored to enhance biological activity.

Biological Activity

The biological activity of this compound can be assessed through various mechanisms, including enzyme inhibition and interaction with cellular pathways.

Enzyme Inhibition

Research indicates that compounds with similar structural motifs exhibit significant inhibitory effects on various enzymes. For instance, derivatives with trifluoromethyl groups have shown enhanced potency against certain kinases, suggesting a potential for this compound to act as an enzyme inhibitor .

Table 1: Inhibitory Activity of Related Compounds

| Compound | Target Enzyme | IC50 (μM) |

|---|---|---|

| This compound | c-Met kinase | TBD |

| Compound A | p38α MAP kinase | 0.031 ± 0.14 |

| Compound B | Other Kinase | 0.075 ± 0.11 |

Structure-Activity Relationship (SAR)

The presence of electron-withdrawing groups like trifluoromethyl significantly impacts the biological activity of cyclopropane derivatives. Studies suggest that the position and nature of substituents can modulate enzyme affinity and selectivity:

- Trifluoromethyl Group : Enhances lipophilicity and may improve cellular permeability.

- Bromine Substituents : Can influence the electronic properties of the molecule, affecting its interaction with biological targets.

Case Studies

Several studies have investigated the biological implications of similar compounds:

- Case Study 1 : A study evaluated a series of cyclopropane derivatives for their inhibitory effects on cancer cell lines, revealing that compounds with trifluoromethyl substitutions exhibited improved cytotoxicity compared to their non-fluorinated counterparts .

- Case Study 2 : Another investigation focused on the anti-inflammatory properties of fluorinated cyclopropanes, demonstrating that specific structural modifications led to enhanced inhibition of pro-inflammatory cytokines .

Q & A

Basic: What synthetic methodologies are reported for preparing 1,1-bis(bromomethyl)-2-(trifluoromethyl)cyclopropane, and what factors critically influence reaction yields?

Answer:

The synthesis of brominated cyclopropanes typically involves cyclopropanation via the Simmons–Smith reaction or halogenation of preformed cyclopropane derivatives. For 1,1-bis(bromomethyl)cyclopropane (CAS 29086-41-7), a common route uses dibromocarbene addition to alkenes under controlled conditions . For the trifluoromethyl-substituted analog, fluorinated precursors (e.g., trifluoromethylated alkenes) may be reacted with dibromocarbene equivalents. Key parameters include:

- Temperature control : Cyclopropanation often requires low temperatures (−20°C to 0°C) to minimize side reactions.

- Solvent polarity : Dichloromethane or ethers are preferred for carbene stabilization.

- Catalyst selection : Zinc-copper couples or phase-transfer catalysts improve dibromocarbene generation efficiency .

Yields are highly sensitive to steric hindrance from the trifluoromethyl group; optimizing stoichiometry (e.g., excess carbene precursor) may mitigate this.

Basic: What spectroscopic and crystallographic techniques are used to confirm the structure of this compound, and what diagnostic markers should researchers prioritize?

Answer:

- NMR Spectroscopy :

- X-ray Crystallography : Critical for resolving stereoelectronic effects of the trifluoromethyl group on cyclopropane ring geometry. Bond angles (e.g., C-C-C ~60°) and torsional strain parameters validate the structure .

- Mass Spectrometry : Molecular ion peaks (e.g., [M]⁺ at m/z 328) and isotopic patterns for bromine (1:1 ratio for two Br atoms) confirm stoichiometry.

Advanced: How does the trifluoromethyl group influence the cyclopropane ring’s electronic environment and reactivity in nucleophilic substitution reactions?

Answer:

The trifluoromethyl group is strongly electron-withdrawing (-I effect), polarizing adjacent C-Br bonds and increasing electrophilicity at the bromomethyl groups. This enhances susceptibility to nucleophilic attack (e.g., SN2 mechanisms) but may also:

- Accelerate elimination : Competing E2 pathways can dominate if steric hindrance limits nucleophile access .

- Modulate ring strain : The group’s electronegativity increases cyclopropane ring strain, potentially favoring ring-opening reactions under mild conditions. Comparative studies with non-fluorinated analogs (e.g., 1,1-bis(bromomethyl)cyclopropane) show a 3–5× rate increase in SN2 substitutions when trifluoromethyl is present .

Advanced: How can researchers address contradictions in reaction outcomes when varying catalysts or solvents?

Answer:

- Systematic solvent screening : Use Kamlet–Taft parameters to correlate solvent polarity/polarizability with reaction efficiency. For example, aprotic solvents (e.g., DMF) may stabilize transition states in SN2 pathways, while polar protic solvents (e.g., methanol) favor elimination .

- Catalyst benchmarking : Evaluate metal catalysts (e.g., Pd vs. Cu) for side reactions (e.g., debromination). Kinetic studies under standardized protocols (e.g., in situ monitoring via IR) help identify competing pathways .

- Statistical analysis : Multivariate regression models (e.g., DoE) can isolate critical variables (e.g., temperature, solvent dielectric constant) causing yield discrepancies .

Advanced: What computational approaches predict regioselectivity in ring-opening reactions of this cyclopropane derivative?

Answer:

- DFT calculations : Analyze frontier molecular orbitals (FMOs) to identify electrophilic/nucleophilic sites. For example, the trifluoromethyl group lowers the LUMO energy at adjacent carbons, directing nucleophilic attack to the less hindered bromomethyl position .

- Molecular dynamics simulations : Predict solvent effects on transition-state geometries. Polar solvents stabilize charge separation in SN2 transition states, favoring backside attack .

- QSPR models : Correlate substituent parameters (e.g., Hammett σₚ values) with experimental rate constants to predict reactivity trends.

Application: How is this compound utilized as a precursor in fluorinated pharmaceutical intermediates?

Answer:

- Fluorinated heterocycles : The cyclopropane ring undergoes strain-driven ring-opening with amines or thiols to form trifluoromethylated pyrrolidines or thiolanes, common motifs in kinase inhibitors .

- Cross-coupling substrates : Bromomethyl groups participate in Suzuki–Miyaura couplings with aryl boronic acids, enabling access to polyfluorinated biaryl scaffolds .

- Prodrug synthesis : Hydrolysis of bromomethyl groups generates hydroxymethyl intermediates, which can be functionalized with targeting moieties (e.g., peptide conjugates) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.